molecular formula C9H17NO3 B014771 (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid CAS No. 50525-83-2

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Cat. No.: B014771
CAS No.: 50525-83-2
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to enhance yield and purity. The process might also include steps for the resolution of racemic mixtures to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs with specific biological activities.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in stereospecific binding, enhancing its efficacy and selectivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid: A racemic mixture containing both enantiomers.

    2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group, resulting in different reactivity and applications.

Uniqueness

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where enantiomeric purity is crucial for activity and safety.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPVQZFNYXFCY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C(N1O)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.